molecular formula C11H18Cl2N2 B2927884 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1189943-91-6

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B2927884
CAS No.: 1189943-91-6
M. Wt: 249.18
InChI Key: VEXXVSPVTXFRAT-UHFFFAOYSA-N
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Description

“3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride” is a chemical compound with the empirical formula C11H18Cl2N2 . It is a derivative of aniline, which is a primary amine that consists of benzene bearing a single amino substituent .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular weight of “this compound” is 249.18 . The InChI code for this compound is 1S/C11H16N2.2ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 249.18 and a predicted boiling point of 339.0±35.0 °C . The compound is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Material Properties

Krishnan et al. (2021) investigated the crystal structure of a related compound, highlighting the importance of understanding molecular geometry for materials design and synthesis. Their study focuses on the molecular coplanarity and intermolecular interactions, crucial for developing advanced materials with desired properties (Krishnan, T. Kaliyaperumal, R. Marimuthu, & S. Velusamy, 2021).

Synthetic Chemistry and Biological Effects

Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines, highlighting their significance in medicine and industry, for example, as agrochemical substances or dyes. This research underscores the ongoing interest in pyrrolidine chemistry due to its broad applicability and potential for innovation (Żmigrodzka, M. Sadowski, J. Kras, E. Desler, O. Demchuk, & K. Kula, 2022).

Electroluminescence and Photophysics

Vezzu et al. (2010) detailed the synthesis and application of platinum complexes with properties relevant to organic light-emitting diodes (OLEDs). Their research illustrates how molecular design, including compounds similar to "3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride," contributes to advancements in electroluminescence and photophysics (Vezzu, D. A. K., J. Deaton, J. S. Jones, L. Bartolotti, C. F. Harris, A. Marchetti, M. Kondakova, R. Pike, & S. Huo, 2010).

Polymer Science and Conductivity

Blinova et al. (2007) conducted a comparative study on the preparation of polyaniline and polypyrrole, two polymers with significant conductivity and applications in electronics. This research provides insights into the polymerization process and the factors affecting conductivity, relevant to the applications of "this compound" in creating conductive materials (Blinova, N. V., J. Stejskal, M. Trchová, J. Prokeš, & M. Omastová, 2007).

Mechanism of Action

Target of Action

It is suggested that this compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter systems, thereby influencing mood and emotional states.

Biochemical Pathways

If it plays a role in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Result of Action

If it contributes to the synthesis of antidepressants , its action could result in the modulation of neurotransmitter systems, potentially leading to improved mood and emotional states.

Properties

IUPAC Name

3-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXXVSPVTXFRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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